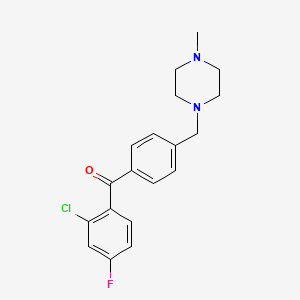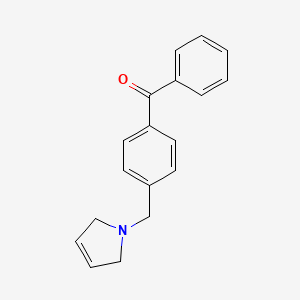![molecular formula C17H23NO3 B1325699 Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898771-02-3](/img/structure/B1325699.png)
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, also known as Nootkatone, is a terpene that has gained interest for its unique properties. It has a molecular formula of C17H23NO3 and an average mass of 289.369 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate was synthesized using a unique method, yielding a good outcome, suggesting potential for various synthetic applications (Song, 2001).
The synthesis of ethyl 4,4,4-trifluoro-3-oxo-butyrate and its reaction with 2,6-dimethyl-3,5-diacetyl-pyridine demonstrates the compound's reactivity and potential for the creation of complex pyridine derivatives (Yang et al., 2013).
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate's reaction with 4-ethoxymethylene-5(4H)-oxazolone indicates its use in synthesizing complex organic molecules, like 2H-pyran-2-one compounds (Gelmi & Pocar, 1992).
Applications in Medicinal Chemistry and Pharmacology
Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate showed potential for antimicrobial activity against various bacteria and fungi, indicating its importance in the development of new antimicrobial agents (Sarvaiya et al., 2019).
The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on modified platinum catalysts, used in producing optical active compounds, highlights its significance in asymmetric synthesis, a key aspect of pharmaceutical production (Xia et al., 2005).
Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates' inhibition of topoisomerase IIα and cytotoxicity against cancer cell lines underline its potential as a lead compound in cancer research (Alam et al., 2016).
Analytical and Material Science Applications
X-ray powder diffraction data for related compounds indicate potential applications in material characterization and pharmaceutical analysis (Wang et al., 2017).
Ethyl 2-methyl-2,3-butadienoate's participation in annulation reactions to form highly functionalized tetrahydropyridines suggests its utility in the synthesis of complex organic molecules, potentially relevant in material science (Zhu et al., 2003).
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNDXIGUZVPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643230 |
Source


|
| Record name | Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-02-3 |
Source


|
| Record name | Ethyl γ-oxo-3-(1-pyrrolidinylmethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)
![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)






